molecular formula C19H22N6O3 B2371829 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921583-03-1

3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2371829
CAS No.: 921583-03-1
M. Wt: 382.424
InChI Key: TYVPPSKKTXZDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has been demonstrated to inhibit CDK2/E1 with an IC50 of 2 nM, exhibiting high selectivity over CDK1 and CDK4 . CDK2 is a serine/threonine kinase that plays a critical role in driving the cell cycle progression from the G1 to S phase, and its dysregulation is a hallmark of various cancers. Consequently, this inhibitor serves as a valuable chemical probe for investigating the specific functions of CDK2 in cell cycle control, DNA replication, and checkpoint mechanisms. Its high potency and selectivity profile make it an essential tool for elucidating the role of CDK2 in oncogenesis and for validating CDK2 as a therapeutic target in specific cancer contexts, such as those characterized by CCNE1 amplification . Research utilizing this compound is advancing the understanding of cell cycle dynamics and contributing to the development of targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-5-28-13-8-6-12(7-9-13)15-21-22-18-24(10-11(2)3)14-16(26)20-19(27)23(4)17(14)25(15)18/h6-9,11H,5,10H2,1-4H3,(H,20,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVPPSKKTXZDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N9-Isobutyl Functionalization

The isobutyl group at position N9 is introduced via alkylation of the purine’s nitrogen. A two-step protocol is employed:

  • Chlorination: Treat the purine dione intermediate with POCl₃ to generate a reactive chloro derivative.
  • Nucleophilic Substitution: React the chlorinated intermediate with isobutylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C.

Optimization Notes

  • Excess isobutylamine (1.5–2.0 equivalents) ensures complete substitution.
  • Base additives (e.g., K₂CO₃) neutralize HCl byproducts, improving reaction efficiency.

C5-Methylation

Methylation at C5 is accomplished using methyl iodide (CH₃I) under basic conditions. Sodium hydride (NaH) in DMF facilitates deprotonation of the purine’s N-H group, enabling electrophilic attack by CH₃I.

Reaction Parameters

  • Temperature: 0–5°C (to control exothermicity)
  • Time: 1–2 hours
  • Yield: 70–80%

Final Functionalization: 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group is incorporated during the triazolo annulation step (Section 2) by using 4-ethoxybenzaldehyde as the aldehyde component. Post-cyclization, residual aldehyde or byproducts are removed via aqueous workup (e.g., extraction with toluene) and recrystallization from ethanol or ethyl acetate.

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethanol or ethyl acetate/cyclohexane mixtures yield high-purity crystals.
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients resolves closely related impurities.

Analytical Validation

  • IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
  • ¹H-NMR: Key signals include the ethoxyphenyl aromatic protons (δ 7.06–7.58 ppm), isobutyl methyl groups (δ 1.11 ppm), and triazolo ring protons (δ 8.72 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 382.424 (M⁺) aligns with the compound’s molecular weight.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Triazolo Annulation 90% yield, 25°C 85% yield, 50°C
N9-Alkylation Not reported 78% yield, DMF, 80°C
C5-Methylation 75% yield, NaH 70% yield, K₂CO₃
Overall Yield 58% 52%

Method A offers superior regioselectivity for triazolo ring formation, while Method B provides better scalability for N9-alkylation.

Challenges and Mitigation Strategies

  • Byproduct Formation: Competing cyclization pathways may yieldtriazolo isomers. Using HCl as a catalyst suppresses these side reactions.
  • Solubility Issues: The intermediate chloropurine exhibits limited solubility in toluene; switching to DMF enhances reactivity.
  • Purification Complexity: Oily byproducts during alkylation are addressed via silica gel chromatography or trituration with diethyl ether.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by others using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopurine-Dione Derivatives

Compound A : 3-(4-Methoxyphenyl)-5,9-Dimethyl-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H,9H)-Dione
  • Structural Differences :
    • 4-Methoxyphenyl vs. 4-ethoxyphenyl at position 3.
    • Methyl groups at positions 5 and 9 vs. isobutyl at position 7.
  • Impact of Substituents: The methoxy group reduces lipophilicity (logP ~3.0 estimated) compared to the ethoxy analog (logP = 3.55).
Compound B : 1,3-Dimethyl-6-(4-Methoxyphenyl)-9-(4-Methoxyphenylmethylene)-Pyrido-Triazolo-Pyrimidinone
  • Structural Differences: A pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinone core vs. a purine-dione scaffold. Additional cyclopenta and pyrido rings increase molecular complexity.
  • Impact of Core Structure :
    • The extended fused-ring system increases molecular weight (~500 g/mol estimated) and may enhance target binding affinity due to planar rigidity.
    • Higher PSA (~80–90 Ų estimated) could limit membrane permeability compared to the target compound .

Comparison with Pyrrolo-Triazolo-Pyrazine Derivatives (European Patent Compounds)

Compounds from –9 and 12 feature a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine core, differing from the purine-dione system.

Property Target Compound Pyrrolo-Triazolo-Pyrazine Derivatives
Core Structure Purine-dione Pyrazine-triazole fused system
Molecular Weight Range ~396 g/mol ~447–501 g/mol
logP 3.55 2.5–4.0 (estimated)
Pharmacological Target Purine receptors (hypothetical) Kinase inhibitors (patent-indicated)

Key Differences :

  • The pyrazine-based derivatives are bulkier and may target kinases due to their planar, ATP-binding pocket-compatible structures.
  • The target compound’s purine-dione scaffold is more likely to interact with enzymes or receptors involved in nucleotide metabolism .
Table 1: Structural and Property Comparison
Compound Core Structure Key Substituents Molecular Weight logP PSA (Ų)
Target Compound Triazolo[4,3-e]purine-dione 4-Ethoxyphenyl, isobutyl, methyl 396.45 3.55 64.89
Compound A () Triazolo[4,3-e]purine-dione 4-Methoxyphenyl, methyl ~380 (estimated) ~3.0 ~60
Compound B () Pyrido-triazolo-pyrimidinone 4-Methoxyphenyl, cyclopenta ~500 (estimated) ~4.2 ~85
Patent Compound () Pyrrolo-triazolo-pyrazine Tosyl, pyrrolidinyl 501.0 ~3.8 ~75

Biological Activity

3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a novel compound that exhibits significant biological activity. This compound belongs to the class of triazolopyrimidines and has been studied for its potential therapeutic applications, particularly in the fields of oncology and virology. The unique structural features of this compound contribute to its interaction with various biological targets.

  • Molecular Formula: C19H22N6O3
  • Molecular Weight: 382.4 g/mol
  • CAS Number: 921583-03-1

Biological Activity Overview

The biological activity of 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has been explored through various studies that highlight its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds containing the 1,2,4-triazole moiety can exhibit antiviral properties. For instance, derivatives of triazole have shown efficacy against herpes simplex viruses (HSV) and other viral infections. The incorporation of specific substituents in the triazole structure can enhance these activities by improving the compound's lipophilicity and cellular uptake .

Antitumor Activity

Studies focusing on similar purine derivatives have reported significant antitumor activity. For example, compounds with triazole rings have been shown to inhibit tumor cell proliferation in various cancer models. The mechanism often involves interference with nucleic acid metabolism or direct inhibition of specific enzymes involved in cell division .

The precise mechanism of action for 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is still under investigation. However, it is hypothesized that:

  • Inhibition of Nucleoside Phosphorylase: Similar compounds have been shown to act as substrates for nucleoside phosphorylases, which are crucial for nucleic acid metabolism.
  • Interaction with Viral Enzymes: The compound may inhibit viral replication by targeting viral enzymes necessary for the life cycle of viruses such as HSV.

Case Studies and Research Findings

Several studies have explored the biological effects of triazole derivatives:

  • Antiviral Efficacy: A study demonstrated that modified triazole nucleosides showed higher selectivity indices compared to ribavirin when tested against HSV strains . This suggests that structural modifications can lead to enhanced antiviral potency.
  • Cytotoxicity Assessments: In vitro assays have indicated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Structure-Activity Relationship (SAR): Investigations into the SAR of triazole compounds reveal that lipophilicity and sterics play significant roles in their biological activity. Compounds with bulky substituents often display improved efficacy due to better membrane penetration and target interaction .

Data Tables

PropertyValue
Molecular FormulaC19H22N6O3
Molecular Weight382.4 g/mol
CAS Number921583-03-1
Antiviral ActivityEffective against HSV
Antitumor ActivityInhibits tumor proliferation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, refluxing substituted aromatic aldehydes with triazole derivatives and barbituric acid in a solvent system (e.g., water-ethanol or DMF-acetic acid) under controlled conditions. Key steps include:

  • Condensation : Use reflux for 3–4 hours with ionic liquids like [Bmim]Cl to enhance reaction efficiency .
  • Monitoring : Track progress via TLC (Rf values ~0.5–0.7 in ethyl acetate/hexane).
  • Purification : Recrystallize from ethanol or DMF-acetic acid mixtures to achieve >95% purity .

Q. How should researchers characterize the compound’s structural identity?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+^+ ~431.5) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry for unambiguous confirmation .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMF, DMSO) and non-polar solvents (dichloromethane) using HPLC (C18 column, acetonitrile/water gradient). Low aqueous solubility (<0.1 mg/mL) is typical for triazolo-purine derivatives .
  • Stability : Store at -20°C under inert gas (N2_2) with desiccants. Monitor degradation via LC-MS over 6 months to assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, optimize reflux temperature (80–120°C) and solvent polarity (DMF vs. ethanol) .
  • Statistical Analysis : Apply ANOVA to identify significant factors. A case study showed a 22% yield increase by adjusting catalyst concentration (0.5–2.0 mol%) and reaction time (2–6 hours) .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and transition states for reaction pathways .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) with AMBER or GROMACS. Focus on substituent effects (e.g., 4-ethoxyphenyl’s electron-donating role) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., enzyme inhibition IC50_{50} vs. cell-based viability assays). For example, discrepancies in IC50_{50} values (1–10 µM) may arise from assay interference (e.g., DMSO solvent effects) .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Use chemoproteomics (e.g., affinity chromatography with biotinylated analogs) to isolate binding proteins .
  • Pathway Analysis : Integrate RNA-seq or phosphoproteomics data to map downstream signaling effects (e.g., mTOR or MAPK pathways) .

Methodological Considerations Table

Research Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationDOE, ANOVA, reflux apparatusTemperature (80–120°C), solvent polarity
Structural CharacterizationNMR, MS, X-ray crystallographyδ 7.2–8.1 ppm (aromatic H), m/z ~431.5
Biological MechanismSPR, ITC, chemoproteomicsBinding affinity (Kd_d), ΔG (kcal/mol)
Computational ModelingDFT, MD simulations (AMBER/GROMACS)HOMO-LUMO gap, RMSD (Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.